3-(tert-Butoxyamino)-3-oxopropanoic acid
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Overview
Description
3-(tert-Butoxyamino)-3-oxopropanoic acid is an organic compound that features a tert-butoxyamino group attached to a 3-oxopropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxyamino)-3-oxopropanoic acid typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method involves the reaction of amino acids with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more efficient and sustainable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxyamino)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tert-butoxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
3-(tert-Butoxyamino)-3-oxopropanoic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxyamino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect amino groups during chemical reactions, preventing unwanted side reactions and allowing for selective transformations. The compound’s reactivity is influenced by the presence of the oxo group, which can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl group and are used in similar applications, particularly in peptide synthesis.
tert-Butanesulfinamide: This compound is used in the synthesis of N-heterocycles and shares some structural similarities with 3-(tert-Butoxyamino)-3-oxopropanoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
608520-21-4 |
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Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxyamino]-3-oxopropanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-8-5(9)4-6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |
InChI Key |
BNYYWXVKTNPNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)ONC(=O)CC(=O)O |
Origin of Product |
United States |
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